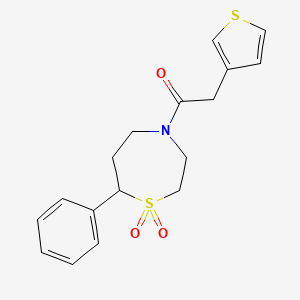![molecular formula C22H27N3O3S B2754812 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide CAS No. 392321-30-1](/img/structure/B2754812.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar adamantyl compounds often involves reactions with various amines . For instance, 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione can react with formaldehyde solution and various 1-substituted piperazines to yield corresponding N-Mannich bases .Chemical Reactions Analysis
Adamantane derivatives are often involved in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds . The adamantyl radical can be generated using a chlorine radical, which is initially produced via the homolysis of a peroxide .Scientific Research Applications
Noncovalent Interactions and Quantum Analysis
Research on adamantane-1,3,4-thiadiazole hybrids reveals insights into the orientation of amino groups and the characterization of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. These studies contribute to understanding the structural stability and interaction energies within molecules, showcasing the compound's potential in materials science and molecular engineering (El-Emam et al., 2020).
Antimicrobial and Anti-Tuberculosis Agents
Another area of interest is the development of adamantyl-substituted compounds for antimicrobial and anti-tuberculosis applications. For instance, novel adamantyl-imidazolo-thiadiazoles synthesized through a 'green' synthesis protocol demonstrated inhibitory activity against M. tuberculosis, highlighting their potential as anti-TB agents (Anusha et al., 2015).
Antiproliferative and Antimicrobial Properties
The antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds have been explored, indicating their potential in developing therapeutic strategies against cancer and microbial infections (Gür et al., 2020).
Molecular Docking and Structural Analysis
Molecular docking studies of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine with cortisone reductase highlight the molecule's chemotherapeutic potential, providing insights into its interaction with biological targets and contributing to drug design research (Al-Wahaibi et al., 2019).
Synthesis Methods and Catalyst Development
The compound's synthesis and its role in catalyst development, particularly in reactions involving N-heterocyclic carbene ligands, are critical for advancing organometallic chemistry and catalysis research (Dinger et al., 2003).
Mechanism of Action
Target of Action
The primary targets of the compound, also known as “Oprea1_092639”, “AB00667808-01”, “N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide”, or “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide”, are currently unknown
Mode of Action
It is believed to modulate various biological pathways. More research is needed to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound is believed to affect various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25(19(26)17-5-4-16(27-2)9-18(17)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJBBZOXGCRBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
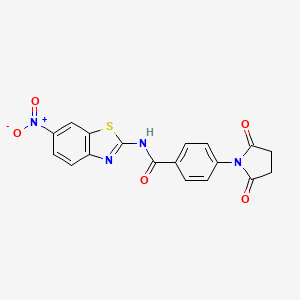
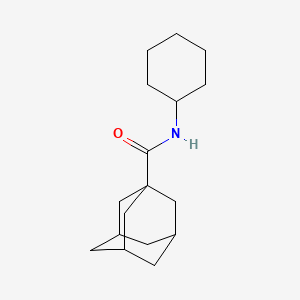
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)
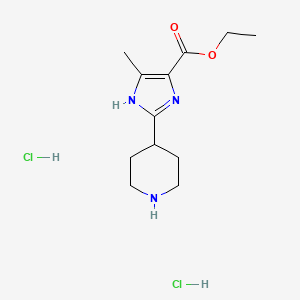
![3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)
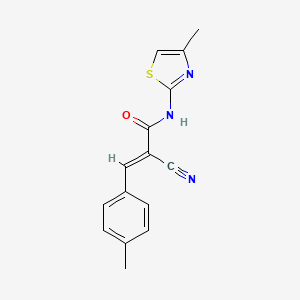
![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)
![(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoic acid](/img/structure/B2754742.png)

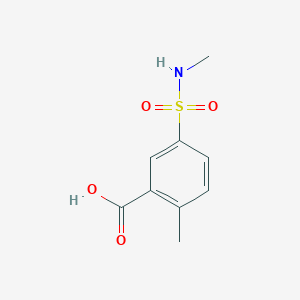


![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2754751.png)
